molecular formula C23H18N2O5 B460796 2-Amino-4-[4-(benzyloxy)phenyl]-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 664999-58-0

2-Amino-4-[4-(benzyloxy)phenyl]-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460796
CAS No.: 664999-58-0
M. Wt: 402.4g/mol
InChI Key: WTISMYKZINOCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-[4-(benzyloxy)phenyl]-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (referred to as Compound 6a in ) is a synthetic pyrano[3,2-b]pyran derivative synthesized via a three-component reaction involving benzyloxy aldehyde derivatives, kojic acid, and malononitrile . Its structure features a 4-(benzyloxy)phenyl substituent at position 4, a hydroxymethyl group at position 6, and a nitrile group at position 2. Key physical properties include a melting point (Mp) of 221–224°C and characteristic IR peaks at 3400 cm⁻¹ (-OH), 2199 cm⁻¹ (C≡N), and 1677 cm⁻¹ (C=O) . The compound exhibits notable antityrosinase activity, with molecular dynamics simulations confirming stable binding to tyrosinase .

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-8-oxo-4-(4-phenylmethoxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c24-11-18-20(22-21(30-23(18)25)19(27)10-17(12-26)29-22)15-6-8-16(9-7-15)28-13-14-4-2-1-3-5-14/h1-10,20,26H,12-13,25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTISMYKZINOCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-4-[4-(benzyloxy)phenyl]-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antityrosinase activity, anti-cancer potential, and other pharmacological effects.

  • Molecular Formula : C23H18N2O5
  • Molecular Weight : 402.41 g/mol
  • CAS Number : 664999-58-0

Antityrosinase Activity

Recent studies have demonstrated that the compound exhibits significant antityrosinase activity. In a comparative study, it was found that the compound had an IC50 value of 7.69 ± 1.99 µM, which is markedly lower than the control agent kojic acid (IC50 = 23.64 ± 2.56 µM). This suggests a strong competitive inhibition mechanism against the enzyme tyrosinase, which is crucial in melanin production and thus has implications in skin whitening and treatment of hyperpigmentation disorders .

Anti-Cancer Potential

The compound's structure suggests potential anti-cancer properties. Research indicates that derivatives of pyran compounds can inhibit cyclin-dependent kinase 2 (CDK2), a known target in cancer therapy. For instance, another dihydropyran derivative exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 30.89 to 87.89 μg/mL against WiDr and HeLa cells respectively . The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells highlights their therapeutic potential.

Other Pharmacological Effects

The broader class of compounds to which this molecule belongs has been reported to exhibit various biological activities:

  • Antioxidant Activity : Many pyran derivatives possess antioxidant properties, which can protect against oxidative stress-related diseases.
  • Antimicrobial Activity : Some studies suggest that similar compounds may have antimicrobial effects, providing a potential avenue for developing new antibiotics .
  • Antidiabetic Properties : Certain derivatives have been noted for their ability to enhance insulin sensitivity, making them candidates for diabetes management .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Modifications at specific positions on the pyran ring can significantly influence their potency and selectivity towards biological targets. For example, the presence of benzyloxy groups has been linked to enhanced interactions with enzyme active sites, thereby improving inhibitory effects on tyrosinase .

Case Studies

StudyCompoundBiological ActivityIC50 Value
6bAntityrosinase7.69 µM
Dihydropyran DerivativeAnti-cancer (WiDr)30.89 µg/mL
Pyran DerivativeAntioxidant/AntimicrobialVaries

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile exhibit notable anticancer properties. A series of compounds were synthesized and tested against multiple human tumor cell lines. The results indicated that certain derivatives displayed high antiproliferative activity and specificity towards different cancer cells. Mechanistic studies revealed that these compounds could disrupt microtubule formation, leading to G2/M cell cycle arrest and anti-angiogenic effects both in vitro and in vivo .

Case Study: Mechanisms of Action

In a specific study, a derivative of the compound was shown to induce centrosome de-clustering in melanoma cells, which is critical for tumor progression. The study highlighted the compound's ability to inhibit angiogenesis, further supporting its potential as an anticancer agent .

Neuropharmacological Applications

Another promising application of 2-amino derivatives is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that compounds with similar structures can act as butyrylcholinesterase inhibitors, which are crucial in managing symptoms associated with Alzheimer's disease. The benzyloxy phenyl moiety enhances the binding affinity to the target enzyme, thus improving therapeutic outcomes .

Case Study: Alzheimer’s Disease

A study published in the Avicenna Journal of Pharmaceutical Research explored novel derivatives based on this compound as potential treatments for Alzheimer's disease. The findings suggested that these derivatives could effectively inhibit butyrylcholinesterase activity, supporting their development as therapeutic agents for cognitive enhancement in Alzheimer's patients .

Summary of Applications

Application Area Description Research Findings
Anticancer ActivityDisruption of microtubule formation and induction of cell cycle arrestHigh antiproliferative activity against various human tumor cell lines
NeuropharmacologyInhibition of butyrylcholinesterase for Alzheimer's treatmentEffective enzyme inhibition leading to potential cognitive benefits

Comparison with Similar Compounds

Key Observations :

  • The meta-substituted benzyloxy group in 6f increases Mp by ~14°C compared to 6a , likely due to enhanced molecular packing .
  • Methoxy and fluorobenzyl groups (6k , 6l ) further elevate Mp, suggesting stronger intermolecular interactions (e.g., dipole-dipole, van der Waals) .

Functional Group Modifications

Replacing the nitrile group with esters or altering the aromatic ring substituents alters chemical and biological profiles:

Compound Functional Group/Substituent Molecular Weight (g/mol) Biological Activity Reference
6a Nitrile, 4-benzyloxy ~369.37* Antityrosinase
10c 4-(1,2,4-Triazol-1-yl)phenyl ~363.34 Anticancer (IC₅₀: <10 µM)
Benzyl ester Carboxylate ester (benzyl) 423.39 Not reported
Thienyl analog 3-Thienyl substituent 302.30 Not reported

Key Observations :

  • The nitrile group in 6a is critical for antityrosinase activity, while ester derivatives (e.g., benzyl ester) lack reported bioactivity .
  • Heterocyclic substituents (e.g., triazole in 10c ) confer anticancer activity, highlighting the role of aromatic system modifications in targeting diverse pathways .

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : The aldehyde group of 4-(benzyloxy)benzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : Kojic acid attacks the electrophilic β-carbon of the intermediate, facilitated by the hydroxyl group’s nucleophilicity.

  • Cyclization and Tautomerization : Intramolecular cyclization forms the pyrano[3,2-b]pyran core, followed by tautomerization to stabilize the conjugated system.

Optimization Studies

  • Catalyst Screening : TEA (10 mol%) achieves yields of 52–69%, while other bases like DBU or inorganic catalysts reduce efficiency.

  • Solvent Effects : Ethanol outperforms DMF or acetonitrile due to better solubility of intermediates.

  • Temperature : Reflux (78°C) ensures complete conversion within 4–6 hours.

Solvent-Free Synthesis with SnCl4/SiO2 Nanoparticles

An alternative approach utilizes SnCl4 immobilized on silica nanoparticles (SnCl4/SiO2 NPs) under solvent-free conditions. This method enhances atom economy and reduces waste.

Procedure

  • Catalyst Preparation : SnCl4 is loaded onto SiO2 NPs via wet impregnation, confirmed by FTIR and TEM.

  • Reaction Setup : Equimolar amounts of 4-(benzyloxy)benzaldehyde, kojic acid, and malononitrile are mixed with 0.004 g SnCl4/SiO2 NPs.

  • Thermal Activation : The mixture is heated at 80°C for 15 minutes, yielding 95% product after recrystallization.

Advantages

  • Short Reaction Time : 15 minutes vs. 4–6 hours in solvent-based methods.

  • Reusability : The catalyst retains 89% activity after five cycles.

Comparative Analysis of Methodologies

Parameter Solvent-Based (TEA) Solvent-Free (SnCl4/SiO2)
Yield52–69%95%
Reaction Time4–6 hours15 minutes
Catalyst Loading10 mol%0.004 g
Environmental ImpactModerate (ethanol use)Low (solvent-free)
ScalabilitySuitable for gram-scaleLimited by catalyst synthesis

Structural Characterization and Purity Control

Synthetic batches are validated via:

  • FT-IR : Peaks at 2190 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), and 3350 cm⁻¹ (N-H).

  • NMR : ¹H NMR (DMSO-d6) shows δ 6.9–7.4 ppm (aromatic protons), δ 5.1 ppm (OCH2Ph), and δ 4.6 ppm (CH2OH).

  • HPLC : Purity ≥95% confirmed using C18 columns and acetonitrile/water mobile phase .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, or metal-free coupling. For example, refluxing β-ketoesters with aldehydes and ammonium acetate in ethanol (similar to pyrano[2,3-c]pyrazole syntheses) achieves yields >80% under mild conditions . Crystallization in ethanol-DMF mixtures improves purity .
  • Key Variables : Solvent choice (e.g., ethanol vs. DMF), temperature (reflux vs. ambient), and stoichiometric ratios (e.g., 1:1 aldehyde:β-ketoester) significantly affect yield. Evidence suggests ethanol as a green solvent enhances reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Techniques :

  • ¹H/¹³C NMR : Look for signals at δ 4.3–5.1 ppm (pyran ring protons) and δ 6.8–7.5 ppm (benzyloxy aromatic protons) .
  • IR : Confirm the presence of -CN (~2200 cm⁻¹), -NH₂ (~3400 cm⁻¹), and carbonyl groups (~1700 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
    • Cross-Validation : Combine NMR with X-ray crystallography (e.g., CCDC-971311 for analogous pyrano-pyrazoles) to resolve ambiguous signals .

Q. How stable is this compound under standard storage conditions, and what degradation products are observed?

  • Stability : The hydroxymethyl and benzyloxy groups may hydrolyze under acidic/alkaline conditions. Store in inert atmospheres at −20°C to prevent oxidation of the amino group .
  • Degradation Analysis : Use HPLC-MS to detect hydrolyzed products (e.g., 4-hydroxy-phenyl derivatives) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the hydroxymethyl group in cyclization reactions?

  • Approach : Conduct kinetic isotope effect (KIE) studies or DFT calculations to track the hydroxymethyl group’s participation in ring closure. Compare with analogs lacking this group (e.g., methyl vs. hydroxymethyl derivatives) .
  • Experimental Design : Use deuterated reagents (e.g., D₂O) to monitor proton transfer steps during cyclization .

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?

  • Methods :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • MD Simulations : Model interactions with transition-metal catalysts (e.g., Pd) to optimize coupling reactions .
    • Validation : Compare computed activation energies with experimental yields for cross-coupling reactions .

Q. How can structural analogs be designed to study structure-activity relationships (SAR) for biological targets?

  • Design Principles :

  • Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Modify the pyran ring with fluorine or methyl groups to alter steric/electronic profiles .
    • Synthesis : Adapt protocols from pyrimidine and pyrano[3,2-d]pyrimidine syntheses .

Q. How to resolve contradictions in spectral data for derivatives of this compound?

  • Case Study : Conflicting ¹H NMR signals for diastereomers (e.g., axial vs. equatorial hydroxymethyl) can be resolved via NOESY or variable-temperature NMR .
  • Troubleshooting : Use heteronuclear correlation (HSQC/HMBC) to assign overlapping carbon signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-4-[4-(benzyloxy)phenyl]-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-[4-(benzyloxy)phenyl]-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.